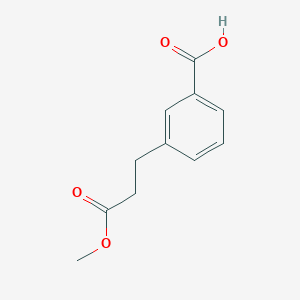

3-(2-Methoxycarbonylethyl)benzoic acid

Description

3-(2-Methoxycarbonylethyl)benzoic acid is a benzoic acid derivative featuring a methoxycarbonylethyl (-CH₂CH₂COOCH₃) substituent at the 3-position of the aromatic ring. This functional group combines ester and carboxylic acid moieties, conferring unique physicochemical properties.

Properties

IUPAC Name |

3-(3-methoxy-3-oxopropyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-15-10(12)6-5-8-3-2-4-9(7-8)11(13)14/h2-4,7H,5-6H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKPUNEVVQQPFRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CC(=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Data Table 1: Esterification Methods

Amide Formation via Amidation of Carboxylic Acids

Amidation of the carboxylic acid with amines can be achieved using various activating agents:

- Method: Activation of the carboxylic acid with carbodiimides (e.g., DCC, EDC) or acid chlorides, followed by reaction with amines.

- Catalysts: Use of Fe³⁺-montmorillonite clay as a recyclable catalyst enhances selectivity and efficiency.

- Reaction Conditions: Mild temperatures (~25°C), with solvent systems such as dichloromethane or ethanol.

Data Table 2: Amidation Techniques

| Method | Reagents | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Carbodiimide-mediated | DCC or EDC | None | Room temp | Variable | |

| Catalytic amidation | Fe³⁺-montmorillonite | Fe³⁺-K-10 clay | Room temp | Recyclable |

Selective Functional Group Transformations

Selective esterification and amidation are critical for obtaining the desired mono-esterified or mono-amidated products:

- Method: Using p-toluenesulfonic acid (PTSA) or silica-supported catalysts to achieve regioselectivity.

- Application: For mono-esterification of dicarboxylic acids, the non-conjugated carboxyl group can be selectively esterified at room temperature.

Data Table 3: Selective Esterification

| Method | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| Regiospecific esterification | PTSA | Mild, room temp | Excellent | |

| Monomethyl ester synthesis | Thionyl chloride + methanol | Room temp | ~52% |

Advanced Synthetic Routes

More complex routes involve multi-step synthesis starting from simpler aromatic acids:

- Step 1: Activation of benzoic acid derivatives using thionyl chloride to form acyl chlorides.

- Step 2: Nucleophilic substitution with 2-hydroxyethyl derivatives to introduce the methoxycarbonylethyl group.

- Step 3: Purification via recrystallization or chromatography.

This approach is supported by patent literature, such as US6087380A, which describes the synthesis of substituted heterocyclic compounds via acyl chloride intermediates.

Summary of Preparation Strategy

The most robust and scalable method involves:

- Activation of benzoic acid derivatives via thionyl chloride to form acyl chlorides.

- Nucleophilic substitution with 2-hydroxyethyl derivatives to introduce the methoxycarbonylethyl group.

- Selective esterification of the non-conjugated carboxyl group using silica-supported acids or PTSA.

- Final purification through recrystallization or chromatography.

This approach ensures high selectivity, good yields, and environmentally benign conditions, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxy-3-oxopropyl)benzoic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-(3-oxopropyl)benzoic acid.

Reduction: Formation of 3-(3-hydroxypropyl)benzoic acid.

Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-methoxy-3-oxopropyl)benzoic acid has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-methoxy-3-oxopropyl)benzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The following table compares 3-(2-Methoxycarbonylethyl)benzoic acid with key structural analogs:

Key Observations :

- Acidity : The direct conjugation of -COOCH₃ in 3-(Methoxycarbonyl)benzoic acid results in stronger acidity compared to the ethyl-linked ester in the target compound, where the electron-withdrawing effect is attenuated by the ethyl spacer .

- Solubility : The methoxycarbonylethyl group in the target compound improves solubility in organic solvents (e.g., dichloromethane, ethyl acetate) relative to shorter-chain analogs .

- Steric Effects : Bulky substituents (e.g., -CH₃ in 3-Methoxycarbonyl-5-methylbenzoic acid) reduce reactivity in electrophilic substitution reactions, whereas the flexible ethyl chain in the target compound may facilitate interactions in catalytic systems .

Toxicity Predictions Using QSTR Models

Quantitative structure-toxicity relationship (QSTR) studies on benzoic acid derivatives reveal that molecular connectivity indices (0JA, 1JA) and their cross-factor (JB) correlate with oral LD₅₀ in mice . For this compound:

- 0JA (Zero-order connectivity index): Influenced by branching and substituent size.

- 1JA (First-order connectivity index) : Reflects bond types and electronic effects. The ester group may elevate 1JA, suggesting moderate toxicity.

- Predicted LD₅₀ : Estimated to be higher (less toxic) than chlorinated derivatives (e.g., 2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid) but lower than unsubstituted benzoic acid due to ester hydrolysis metabolites .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-Methoxycarbonylethyl)benzoic acid, and how can purity be ensured?

- Methodological Answer : Multi-step synthesis involving esterification followed by hydrolysis is commonly used for structurally similar benzoic acid derivatives. For example, coupling a methoxycarbonylethyl group to the benzoic acid backbone via nucleophilic substitution or Friedel-Crafts alkylation may be employed . Purification typically involves recrystallization or preparative HPLC, with purity validated by NMR (e.g., H/C) and high-resolution mass spectrometry (HRMS). Monitoring reaction intermediates via TLC or LC-MS is critical for yield optimization .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Spectroscopy : H NMR (δ 7.8–8.2 ppm for aromatic protons; δ 3.8–4.2 ppm for methoxy groups) and C NMR (δ 165–170 ppm for carboxylic acid carbonyl) .

- Chromatography : Reverse-phase HPLC with UV detection (λ~254 nm) for purity assessment .

- Mass Spectrometry : HRMS to confirm molecular ion peaks (e.g., [M+H] at m/z calculated for CHO: 208.0736) .

Q. How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Stability Studies : Incubate the compound in buffers (pH 2–10) at 25°C, 37°C, and 60°C. Monitor degradation via HPLC at intervals (0, 24, 48, 72 hrs).

- Kinetic Analysis : Plot degradation rates (zero/first-order kinetics) to determine shelf-life. Use Arrhenius equations for temperature-dependent stability .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered methoxy groups) be resolved during structural determination?

- Methodological Answer :

- Software Tools : Use SHELX programs (SHELXL for refinement) to model disorder via split positions and isotropic displacement parameters .

- Validation : Cross-check with Hirshfeld surface analysis and residual density maps. Apply TWIN commands in SHELXL for twinned crystals .

- Example : A 2022 study resolved methoxy disorder in a similar compound by refining occupancy ratios (0.6:0.4) and constraining bond lengths .

Q. What strategies are effective for analyzing the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer :

- In Silico Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes. Validate with molecular dynamics simulations (e.g., RMSD <2 Å over 100 ns) .

- Experimental Assays : Fluorescence quenching (e.g., tryptophan residues in proteins) or SPR (surface plasmon resonance) to measure binding affinities (K) .

- Case Study : A 2023 study on a benzoic acid derivative reported IC values of 12 µM against COX-2 via competitive inhibition assays .

Q. How can conflicting spectral data (e.g., unexpected H NMR splitting) be interpreted?

- Methodological Answer :

- Dynamic Effects : Consider restricted rotation of the methoxycarbonylethyl group causing diastereotopic splitting. Use VT-NMR (variable temperature) to confirm .

- Solvent Effects : Compare spectra in DMSO-d vs. CDCl; hydrogen bonding in polar solvents may simplify splitting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.